REACTION_SMILES
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[C:13]([O:14][OH:16])(=[O:15])[CH3:17].[CH2:1]([CH:2]=[CH2:3])[c:4]1[c:5]([OH:12])[c:6]([O:10][CH3:11])[cH:7][cH:8][cH:9]1.[CH3:25][C:26](=[O:27])[OH:28].[CH3:30][C:31](=[O:32])[O-:33].[Na+:19].[Na+:20].[Na+:29].[O-:21][C:22](=[O:23])[O-:24].[OH2:18]>>[CH2:1]1[CH:2]([CH2:3][OH:15])[O:12][c:5]2[c:4]1[cH:9][cH:8][cH:7][c:6]2[O:10][CH3:11]
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1cccc(OC)c1O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c1OC(CO)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |